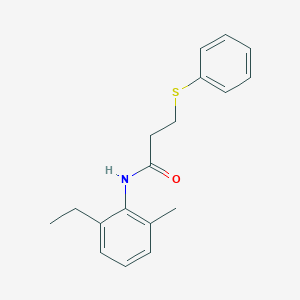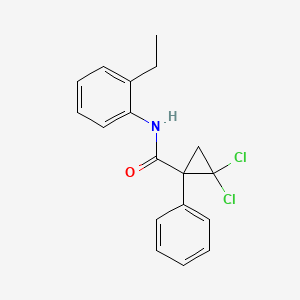
N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide, also known as EPM, is a chemical compound that has been widely studied for its potential therapeutic applications. EPM belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have a range of pharmacological effects. In
Mécanisme D'action
N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids such as anandamide. Endocannabinoids are naturally occurring compounds in the body that play a role in regulating pain, inflammation, and mood. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can lead to a range of pharmacological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. Studies have shown that this compound can reduce pain and inflammation by increasing the levels of endocannabinoids in the body. It has also been shown to have anxiolytic and antidepressant effects by modulating the activity of the endocannabinoid system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide in lab experiments is that it is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. However, there are also some limitations to using this compound in lab experiments. For example, it has been shown to have a short half-life in vivo, which can make it difficult to study its long-term effects.
Orientations Futures
There are many potential future directions for research on N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide. One area of focus could be on developing more potent and selective FAAH inhibitors that have longer half-lives in vivo. Another area of focus could be on exploring the potential therapeutic applications of this compound in areas such as pain, inflammation, anxiety, and depression. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential interactions with other drugs and compounds.
Méthodes De Synthèse
N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide can be synthesized using a variety of methods, including the reaction of 2-ethyl-6-methylphenylamine with 3-bromopropyl phenyl sulfide in the presence of a palladium catalyst. Other methods involve the reaction of 2-ethyl-6-methylphenylamine with 3-(phenylthio)propanoyl chloride in the presence of a base such as triethylamine. The synthesis of this compound is a complex process that requires careful attention to detail and a thorough understanding of the chemical reactions involved.
Applications De Recherche Scientifique
N-(2-ethyl-6-methylphenyl)-3-(phenylthio)propanamide has been the subject of extensive research in recent years, with studies exploring its potential therapeutic applications in a range of areas. One area of focus has been its potential use in the treatment of pain and inflammation. Studies have shown that this compound can reduce pain and inflammation in animal models, and it has been suggested that it may be a useful alternative to traditional painkillers such as opioids.
Another area of research has been the potential use of this compound in the treatment of anxiety and depression. Studies have shown that this compound can reduce anxiety and depression-like behaviors in animal models, and it has been suggested that it may be a useful alternative to traditional antidepressants such as selective serotonin reuptake inhibitors (SSRIs).
Propriétés
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-3-15-9-7-8-14(2)18(15)19-17(20)12-13-21-16-10-5-4-6-11-16/h4-11H,3,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYORKPQWNRSHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CCSC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-cyclopentyl-1-piperazinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5083434.png)
![2-[(4-methylphenyl)thio]-N-{2-[(2-thienylmethyl)thio]ethyl}acetamide](/img/structure/B5083438.png)
![N-[4-(anilinosulfonyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B5083443.png)
![1-[4-methoxy-3-(methoxymethyl)phenyl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5083445.png)
![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5083452.png)
![propyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5083459.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5083465.png)
![3-[(4-{2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}phenoxy)methyl]benzoic acid](/img/structure/B5083471.png)
![ethyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5083478.png)
![2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}pyrazine](/img/structure/B5083487.png)
![N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5083495.png)
